One of the key intermediates in the synthesis of Gefitinib Dihydrochloride and related quinazoline compounds is 3H-quinazolin-4-ones. [] While these intermediates have been known for over a century, recent years have seen significant advancements in their synthetic procedures. [] A review of these methods reveals the use of imidoyl chloride intermediates derived from the corresponding 3H-quinazolin-4-ones. [] This improved synthesis utilizes readily available starting materials and offers high yields of pure compounds. [] The report indicates no significant impact of microwave or traditional thermal activation on the yield or purity of the synthesized compounds. []
Gefitinib Dihydrochloride acts by competitively inhibiting the ATP-binding site of EGFR tyrosine kinase. [, , ] This inhibition disrupts downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis, ultimately leading to tumor growth suppression and cell death in sensitive cancer cells. [, ] While initially effective, acquired resistance to Gefitinib Dihydrochloride is a significant clinical challenge. [, , , ] Several mechanisms contribute to this resistance, including secondary mutations in the EGFR kinase domain, such as the T790M mutation. [, ]
A critical physical property of Gefitinib Dihydrochloride is its low water solubility, which can hinder its therapeutic application. [] To overcome this limitation, researchers are exploring various drug delivery systems, including nanographene oxide-based carriers, to improve its solubility and bioavailability. [] These systems aim to enhance drug stability, biocompatibility, and targeted delivery to tumor sites, minimizing off-target effects. []
7.1 Investigating Resistance Mechanisms: Gefitinib Dihydrochloride is instrumental in studying acquired drug resistance in various cancers. For instance, research has unveiled that exosomal delivery of the N6-methyladenosine RNA demethylase FTO contributes to gefitinib resistance in recipient cells by regulating ABCC10 in an m6A-dependent manner. [] Additionally, studies have explored the role of long non-coding RNA (lncRNA) in mediating gefitinib resistance. For example, lncRNA UCA1 was found to be upregulated in NSCLC cells with acquired gefitinib resistance, contributing to resistance by epigenetically silencing CDKN1A expression. []
7.2 Evaluating Drug Delivery Systems: The development of effective drug delivery systems is crucial for enhancing the therapeutic efficacy of Gefitinib Dihydrochloride. Researchers have investigated various approaches, including nanoparticle-based delivery systems. [, ] For instance, Hyaluronic Acid-functionalized graphene oxide nanosheets were explored for targeted delivery, demonstrating enhanced cellular uptake and intracellular drug release in lung cancer cells. [] Studies focusing on optimizing the size of Poly(lactic-co-glycolic acid) (PLGA) microspheres for Gefitinib Dihydrochloride delivery have also been conducted. [] Results indicated that different size fractions of drug-loaded microspheres exhibited distinct drug loading and release kinetics, highlighting the importance of size control in achieving desired release profiles. []
7.3 Identifying Biomarkers for Treatment Response: Research utilizes Gefitinib Dihydrochloride to identify biomarkers that predict treatment response. One study found that EGFR gene copy number aberrations, particularly EGFR amplification, correlated with improved overall survival in esophageal cancer patients treated with Gefitinib Dihydrochloride. [] Further investigation into circulating biomarkers, such as specific circular RNAs, is underway to develop non-invasive methods for predicting treatment efficacy. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4